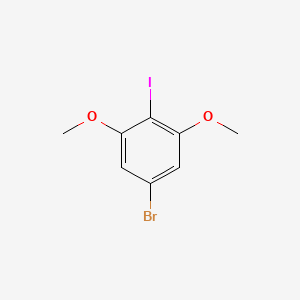

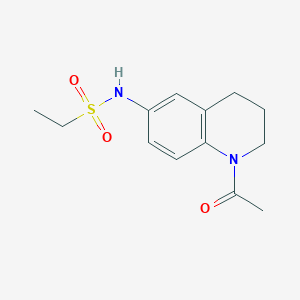

![molecular formula C20H20N4O4S B2489808 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396710-48-7](/img/structure/B2489808.png)

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves complex reactions, including the formation of diazonium salts, coupling reactions, and the use of sulfonamide groups as starting materials. For instance, the synthesis of pyrazolopyrimidines and pyrazolotriazine derivatives incorporates the use of phenylsulfonyl moiety and various substituted aminoazopyrazole derivatives in one-pot reaction strategies, demonstrating the compound's multifaceted synthetic pathways (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, have been presented for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies reveal intermolecular interactions controlling molecular packing, highlighting the significance of H...H, N...H, and H...C contacts in determining the compound's structural configuration (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone are diverse, including cyclization of intermediate compounds, reactions with nucleophiles, and transformations into various heterocyclic compounds. For example, coupling of diazonium chlorides with methylene-active methyl phenacyl sulfones leads to new triazine derivatives via cyclization, illustrating the compound's reactive versatility (I. Ledenyova, P. A. Kartavtsev, K. Shikhaliev, A. Egorova, 2016).

科学的研究の応用

Antiviral and Antimicrobial Applications

- Antiviral Activity: Some derivatives of pyrazolopyridine have been synthesized and tested for their antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These compounds have shown potential in antiviral research, suggesting a possible area of application for related compounds (Attaby et al., 2006).

- Antimicrobial Evaluation: Novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporated with sulfonyl groups have demonstrated significant antimicrobial activities, indicating the utility of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Pain Management and Receptor Antagonism

- Pain Management: A series of pyrazoles, including a compound identified as a σ1 receptor antagonist, has been reported for its potential in pain management due to its high aqueous solubility and antinociceptive properties in mouse models. This suggests a therapeutic application for related chemical structures in pain management (Díaz et al., 2020).

Anticancer Activity

- Anticancer Activity: Several studies have synthesized novel sulfone derivatives with potential anticancer activities. For example, compounds have been evaluated against breast cancer cell lines, showing the promise of sulfone-containing compounds in cancer therapy (Bashandy et al., 2011).

Insecticidal Agents

- Insecticidal Applications: Research on sulfonamide-bearing thiazole derivatives has shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agriculture as insecticidal agents (Soliman et al., 2020).

将来の方向性

特性

IUPAC Name |

1-[3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-15(25)16-5-4-6-17(13-16)29(27,28)23-11-9-22(10-12-23)20(26)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYDCVHMSRZEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)